molecular formula C15H10BrN3OS B3268178 2-bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 476317-34-7

2-bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No.: B3268178
CAS No.: 476317-34-7
M. Wt: 360.2 g/mol
InChI Key: OGXCZPHWSGKJGK-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a chemical compound with the CAS Registry Number 476317-34-7 and a molecular weight of 360.23 g/mol. Its molecular formula is C 15 H 10 BrN 3 OS . This benzamide derivative features a brominated aromatic ring coupled with a thiazole ring that is substituted with a pyridinyl group, a structure often associated with potential biological activity in medicinal chemistry research . While its specific mechanism of action and full research profile require further investigation, compounds with similar scaffolds are frequently explored in various scientific fields. Researchers may investigate this molecule as a key synthetic intermediate or as a candidate pharmacophore in drug discovery programs, particularly in the development of kinase inhibitors or other targeted therapeutics. The presence of both pyridine and thiazole rings, which are common in many bioactive molecules, makes it a valuable scaffold for constructing compound libraries and studying structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3OS/c16-11-6-2-1-5-10(11)14(20)19-15-18-13(9-21-15)12-7-3-4-8-17-12/h1-9H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXCZPHWSGKJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Bromo N 4 Pyridin 2 Yl Thiazol 2 Yl Benzamide

Strategies for the Synthesis of the Core 2-Bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Structure

Amidation Reactions for Benzamide (B126) Moiety Formation

The formation of the benzamide linkage in this compound is typically achieved through the acylation of 4-(pyridin-2-yl)thiazol-2-amine with a derivative of 2-bromobenzoic acid. A common and effective method involves the use of an activated form of the carboxylic acid, such as an acyl chloride, in the presence of a base.

The reaction of 4-(pyridin-2-yl)thiazol-2-amine with 2-bromobenzoyl chloride in an appropriate solvent, such as pyridine (B92270) or a chlorinated solvent with a non-nucleophilic base, leads to the formation of the desired amide bond. mdpi.com Pyridine can act as both the solvent and the acid scavenger, facilitating the nucleophilic attack of the exocyclic amino group of the thiazole (B1198619) onto the electrophilic carbonyl carbon of the acyl chloride.

Alternatively, standard peptide coupling reagents can be employed to facilitate the amidation between 2-bromobenzoic acid and 4-(pyridin-2-yl)thiazol-2-amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to form the amide bond under mild conditions. mdpi.com

A representative reaction scheme for the amidation is shown below:

Scheme 1: General amidation reaction for the synthesis of this compound.

Reactant 1Reactant 2Reagents/ConditionsProduct
4-(Pyridin-2-yl)thiazol-2-amine2-Bromobenzoyl chloridePyridine, 0 °C to rtThis compound
4-(Pyridin-2-yl)thiazol-2-amine2-Bromobenzoic acidEDCI, HOBt, DMFThis compound

Thiazole Ring Synthesis Approaches

The Hantzsch thiazole synthesis is a widely employed and versatile method for the construction of thiazole rings. In the context of this compound, this method is used to prepare the crucial intermediate, 4-(pyridin-2-yl)thiazol-2-amine.

The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(pyridin-2-yl)thiazol-2-amine, the α-haloketone is 2-bromo-1-(pyridin-2-yl)ethanone, and the thioamide is thiourea. The reaction is typically carried out in a protic solvent such as ethanol, and heating the reaction mixture drives the cyclization to completion. nih.gov

The synthesis of the starting material, 2-bromo-1-(pyridin-2-yl)ethanone, can be achieved through the α-bromination of 2-acetylpyridine (B122185). mdpi.com This reaction is often performed using bromine in a suitable solvent, or with other brominating agents.

Scheme 2: Hantzsch synthesis of 4-(pyridin-2-yl)thiazol-2-amine.

Reactant 1Reactant 2SolventConditionsProductYield
2-Bromo-1-(pyridin-2-yl)ethanoneThioureaEthanol70 °C, 2 h4-(Pyridin-2-yl)thiazol-2-amine56% nih.gov

Variations of the Hantzsch synthesis can also be employed. For instance, substituted thioureas can be used to directly introduce a substituent on the exocyclic amino group of the resulting 2-aminothiazole (B372263).

While the Hantzsch synthesis is the most direct and commonly used method, other cyclization strategies can be considered for the formation of the 4-(pyridin-2-yl)thiazole (B15329947) core. One potential alternative involves the reaction of a β-ethoxyacrylamide with a brominating agent followed by treatment with thiourea. This approach has been successfully used in the synthesis of other 2-aminothiazole-5-carboxamides. semanticscholar.org

Another conceptual alternative could involve the condensation of 2-hydroxyacetylpyridine with cyanamide. This would lead to the formation of a 2-amino-4-(pyridin-2-yl)oxazole, an analog of the desired thiazole intermediate. nih.gov While not a direct route to the target compound, this highlights the possibility of using different starting materials and cyclization partners to construct related heterocyclic systems.

Coupling Reactions for Pyridine-Thiazole Linkage

In the most efficient synthetic routes to this compound, the pyridine-thiazole linkage is not formed through a coupling reaction in the final stages of the synthesis. Instead, the pyridine ring is incorporated into one of the starting materials for the thiazole ring construction.

As described in the Hantzsch synthesis (section 2.1.2.1), the use of 2-acetylpyridine as a precursor to the α-haloketone, 2-bromo-1-(pyridin-2-yl)ethanone, ensures the presence of the pyridine moiety at the 4-position of the resulting thiazole ring. This approach is highly convergent and avoids the need for potentially challenging cross-coupling reactions on a pre-formed thiazole ring.

While direct C-H arylation or cross-coupling reactions (e.g., Suzuki or Stille coupling) are powerful tools for the formation of biaryl linkages, their application to the direct coupling of a pyridine to a thiazole ring in the context of this specific target molecule is not the preferred synthetic strategy due to the efficiency of the Hantzsch approach.

Stereoselective Synthesis Considerations (if applicable to future analogs)

The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, for the development of future analogs that may contain stereocenters, several strategies could be considered.

If a chiral center is desired on the thiazole ring or a substituent, a stereoselective approach to the Hantzsch synthesis could be employed. This could involve the use of a chiral α-haloketone or a chiral thioamide. The stereochemistry of the starting material would then be transferred to the final product.

Alternatively, a chiral auxiliary could be temporarily attached to one of the reactants to direct the stereochemical outcome of the reaction, followed by its removal in a subsequent step. For analogs with stereocenters on the benzamide portion or on substituents attached to the pyridine ring, these would be introduced through the use of enantiomerically pure starting materials for those fragments.

Post-Synthetic Modifications and Derivatization of this compound

The presence of distinct reactive sites within this compound allows for a variety of post-synthetic modifications. These modifications can be selectively targeted to the benzamide ring, the pyridine moiety, or the thiazole ring system, enabling the synthesis of a library of derivatives with potentially unique properties.

The 2-bromo substituent on the benzamide ring is a key functional group for a variety of cross-coupling reactions, providing a versatile handle for introducing molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo group can readily participate in well-established palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base can be employed to form a new carbon-carbon bond at the 2-position of the benzamide ring, yielding biaryl or vinyl-substituted derivatives.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium-phosphine complex wikipedia.orgacsgcipr.org. This method provides access to a wide range of N-aryl and N-heteroaryl derivatives.

Sonogashira Coupling: The introduction of an alkyne moiety can be achieved through the Sonogashira coupling with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst wikipedia.orglibretexts.orgorganic-chemistry.org. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Directed ortho-Metalation: The amide functionality can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position (C6) of the benzamide ring by a strong base such as an organolithium reagent acs.orgacs.orguwindsor.cajst.go.jpwikipedia.org. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents at the position adjacent to the amide group.

The pyridine ring offers sites for modification, primarily through reactions involving the nitrogen atom or the aromatic carbons.

N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to alkylation with alkyl halides to form pyridinium (B92312) salts. These salts can then undergo further reactions, such as nucleophilic addition. Oxidation of the nitrogen atom, for instance with a peroxy acid, would yield the corresponding pyridine N-oxide, which can alter the electronic properties of the ring and influence its reactivity in subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr): While pyridine itself is generally resistant to nucleophilic attack, activation through the formation of an N-alkyl pyridinium salt can render the ring susceptible to nucleophilic aromatic substitution, particularly at the C4 position frontiersin.org.

Skeletal Editing: Advanced synthetic methodologies allow for the "skeletal editing" of pyridine rings, where the nitrogen atom can be replaced by a carbon atom, leading to the formation of a substituted benzene (B151609) ring nih.govnih.gov. This transformative approach could be applied to generate novel carbocyclic analogues.

The thiazole ring is another site for functionalization, with its reactivity being influenced by the substituents present.

Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing groups researchgate.netpharmaguideline.com. The C5 position of the 2-aminothiazole moiety is generally the most nucleophilic and therefore the primary site for electrophilic attack.

Ring-Opening Reactions: Under certain conditions, the thiazole ring can undergo ring-opening reactions. For instance, treatment with reducing agents or strong bases can lead to cleavage of the ring, providing access to acyclic thioamide derivatives researchgate.netresearchgate.net. The nature of substituents on the thiazole ring can significantly influence the propensity for ring-opening researchgate.net.

Halogenation: Halogenation of the aromatic rings can be achieved using various halogenating agents. For instance, bromination or chlorination can introduce additional halogen atoms, which can serve as handles for further functionalization through cross-coupling reactions. The regioselectivity of these reactions would be influenced by the electronic nature of the existing substituents on each ring. Halogenation of 2-aminothiazoles typically occurs at the 5-position jocpr.com.

Nitration: Nitration of the molecule would likely occur on the most activated aromatic ring. The pyridine ring itself is generally deactivated towards electrophilic substitution, but the benzamide and thiazole rings could potentially be nitrated under specific conditions. The directing effects of the existing substituents would determine the position of nitration.

Spectroscopic Characterization Techniques for Structural Elucidation

The unambiguous identification and structural confirmation of this compound and its derivatives rely on a combination of spectroscopic techniques.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the protons on the benzamide, pyridine, and thiazole rings. The chemical shifts and coupling patterns of these signals would be indicative of their relative positions and the electronic environment of each ring system. For example, the protons on the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm). The amide proton (N-H) would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic rings and the carbonyl carbon of the amide group would be in their characteristic regions. For instance, the carbonyl carbon would be expected to resonate in the range of δ 160-170 ppm.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the parent compound, based on data from analogous structures mdpi.combrieflands.comjapsonline.comrsc.orgchemicalbook.comchemicalbook.commdpi.com.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Benzamide Ring
C=O-~165
C-Br-~120
Aromatic C-H7.2 - 7.8125 - 135
Pyridine Ring
Aromatic C-H7.3 - 8.7120 - 150
Thiazole Ring
Aromatic C-H7.0 - 7.5110 - 145
C-N (amide)-~160
C-S-~150
Amide
N-H10.0 - 12.0 (broad)-

Mass Spectrometry (MS)

Mass spectrometry of this compound is anticipated to provide crucial information regarding its molecular weight and fragmentation pattern, which is instrumental in confirming its structure. The electron ionization (EI) mass spectrum would likely exhibit a prominent molecular ion peak. Due to the presence of bromine, this peak would appear as a doublet (M+ and M+2) with nearly equal intensities, a characteristic isotopic signature of bromine.

The fragmentation of the molecule is expected to occur at the most labile bonds, primarily the amide linkage. Cleavage of the C-N bond of the amide can result in the formation of two primary fragment ions: the 2-bromobenzoyl cation and the 2-amino-4-(pyridin-2-yl)thiazole radical cation, or their respective equivalents depending on charge distribution. Further fragmentation of the 2-bromobenzoyl cation could involve the loss of a carbon monoxide (CO) molecule to form a 2-bromophenyl cation. The thiazole and pyridine rings may also undergo characteristic cleavages. For instance, the thiazole ring can fragment through the loss of a hydrogen cyanide (HCN) molecule.

A summary of the expected key fragmentation patterns is presented in the interactive data table below.

Fragment Ion Predicted m/z Interpretation
[C₁₆H₁₀BrN₄S]⁺385/387Molecular ion peak (M⁺)
[C₇H₄BrO]⁺183/1852-bromobenzoyl cation
[C₉H₇N₂S]⁺1754-(pyridin-2-yl)thiazol-2-amine radical cation
[C₆H₄Br]⁺155/1572-bromophenyl cation (from loss of CO)
[C₅H₄N]⁺78Pyridyl cation

Note: The predicted m/z values are based on the most common isotopes.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. The amide group will give rise to some of the most distinct peaks. A sharp absorption band is anticipated in the region of 3400-3200 cm⁻¹ due to the N-H stretching vibration. The carbonyl (C=O) stretching vibration of the amide (Amide I band) is expected to appear as a strong, sharp peak around 1680-1650 cm⁻¹. mdpi.com The N-H bending vibration (Amide II band) will likely be observed in the 1600-1550 cm⁻¹ region. mdpi.com

The aromatic and heteroaromatic rings will also contribute to the spectrum. The C-H stretching vibrations of the benzene, pyridine, and thiazole rings are expected in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within these rings will produce a series of bands in the 1600-1400 cm⁻¹ fingerprint region. amazonaws.com The presence of the C-Br bond is indicated by a stretching vibration in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹. The C-S stretching vibration of the thiazole ring is expected to be weak and appear in the 700-600 cm⁻¹ range.

A detailed breakdown of the predicted IR absorption bands is provided in the following interactive data table.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
AmideN-H stretch3400-3200Medium-Sharp
Aromatic/HeteroaromaticC-H stretch3100-3000Medium
AmideC=O stretch (Amide I)1680-1650Strong
Aromatic/HeteroaromaticC=C and C=N stretch1600-1400Medium-Strong
AmideN-H bend (Amide II)1600-1550Medium
AromaticC-H out-of-plane bend900-675Strong
ThiazoleC-S stretch700-600Weak
Bromo-BenzeneC-Br stretch700-500Medium

Exploration of Structure Activity Relationships Sar for 2 Bromo N 4 Pyridin 2 Yl Thiazol 2 Yl Benzamide Analogs

Impact of Bromine Substitution on Biological Activity

The introduction of a bromine atom into a molecular scaffold can significantly modulate its pharmacokinetic and pharmacodynamic properties. ump.edu.plsemanticscholar.orgtethyschemical.com The advantages of "bromination" can include an increase in therapeutic activity, a beneficial effect on drug metabolism, and an extended duration of action. ump.edu.plsemanticscholar.org The presence of bromine can lead to the formation of halogen bonds, which are directional and electrostatically driven interactions that can enhance drug-target binding affinity. ump.edu.plsemanticscholar.orgnih.gov

The position and nature of the halogen substitution on the benzamide (B126) ring can be a key determinant of biological activity. For instance, in a series of benzothiazole-phenyl analogs, the placement of a bromo group at position 4 on an aromatic ring was explored to determine its effect on activity. nih.gov The substitution of a bromine atom can also influence the lipophilicity of the molecule, which in turn affects its ability to cross biological membranes. Studies on other brominated compounds have shown their potential in various therapeutic areas, including as antimicrobial and anticancer agents. tethyschemical.com

Table 1: Effect of Halogen Substitution on Receptor Binding Affinity

Compound/Analog Halogen Substitution Receptor Binding Affinity (Ki, nM)
Doxepin Analog None 25
Doxepin Analog with Bromine Bromine 2.5
Doxepin Analog with Chlorine Chlorine 10
Doxepin Analog with Fluorine Fluorine 15

This table is generated based on data for doxepin analogs to illustrate the potential impact of halogen substitution. nih.gov

Role of the Thiazole (B1198619) Ring in Ligand-Target Interactions

The thiazole ring is a five-membered heterocyclic motif that is a prominent feature in numerous medicinally important molecules. nih.govnih.govijarsct.co.inglobalresearchonline.netresearchgate.net Its aromatic nature and the presence of sulfur and nitrogen atoms allow for a variety of interactions, including donor-acceptor and nucleophilic interactions, which can be critical for binding to biological targets. nih.gov Thiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. nih.govnih.govijarsct.co.in

The thiazole nucleus can act as a crucial scaffold, and modifications at various positions on the ring can lead to the development of novel therapeutic agents. nih.gov For instance, in a series of 2-aminothiazole (B372263) derivatives, the thiazole scaffold was essential for their antimycobacterial and antiplasmodial activities. nih.gov The planarity and π-electron delocalization of the thiazole ring contribute to its ability to engage in various binding interactions. ijarsct.co.in

Influence of the Pyridine (B92270) Moiety and its Position on Biological Effects

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and is present in a diverse range of FDA-approved drugs. rsc.orgnih.govresearchgate.net The nitrogen atom in the pyridine ring can play a crucial role in controlling enzyme activity and influencing the biological attributes of the molecule. rsc.org The weak basicity of the pyridine scaffold can also improve the water solubility of pharmaceutical molecules. nih.gov

The position of the pyridine moiety can significantly impact the biological activity. In a series of pyrazolo[1,5-a]pyrimidin-7-amines, a range of substituted 7-(2-pyridylmethylamine) derivatives were found to be active. mdpi.com Similarly, in a series of 2-amino-4-(2-pyridyl) thiazole derivatives, the presence of the 2-pyridyl ring at position 4 of the thiazole scaffold was found to be optimal for antimycobacterial activity. nih.gov

Table 2: Impact of Pyridine Ring Position on Biological Activity

Compound Series Position of Pyridine Ring Observed Biological Activity
2-Aminothiazole Derivatives 4-position of thiazole Optimal antimycobacterial activity nih.gov
Pyrazolo[1,5-a]pyrimidin-7-amines 7-position (as 2-pyridylmethylamine) Potent M.tb growth inhibition mdpi.com
Benzamides with Pyridine-Linked Oxadiazole Varies Varied biological activities mdpi.com

This table summarizes findings from different compound series to highlight the importance of the pyridine ring's position.

Contribution of the Benzamide Linker to Conformational Flexibility and Binding

The benzamide linker plays a crucial role in orienting the different structural components of the molecule for optimal interaction with the target binding site. The amide bond within the linker can act as a hydrogen bond donor and acceptor, contributing to the binding energy. The flexibility of the linker can allow the molecule to adopt a favorable conformation for binding.

In a series of benzamide derivatives targeting the cell division protein FtsZ, modifications to the linker between the benzodioxane and benzamide moieties were investigated. mdpi.com Lengthening or functionalizing this linker was found to affect the antimicrobial activity. mdpi.comnih.govmdpi.com Similarly, in the design of BCRP inhibitors, benzamide derivatives with amide and urea linkers were synthesized and evaluated. nih.gov

Comparative SAR Studies with Related Heterocyclic Scaffolds

To further understand the SAR of 2-bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, it is beneficial to compare it with related heterocyclic scaffolds. For instance, replacing the thiazole ring with other five-membered heterocycles like oxadiazole has been explored in the development of lipoxygenase inhibitors with potential anticancer activity. brieflands.comresearchgate.net

In another study, a series of benzoxazole-benzamide conjugates linked via a 2-thioacetamido moiety were designed as potential anti-proliferative agents. tandfonline.com Comparing the activity of these different scaffolds can provide insights into the specific structural requirements for the desired biological effect. SAR studies of various thiazole derivatives clubbed with other heterocycles have also been reported, providing a broader context for understanding the activity of the title compound. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of QSAR models for thiazole derivatives can aid in the design of new analogs with improved potency.

Several QSAR studies have been conducted on thiazole-based compounds. For example, QSAR modeling has been used to study thiazole analogues as α-glucosidase inhibitors and to predict the biological activity of thiazole derivatives against PIN1. imist.maresearchgate.netimist.ma These models typically use various molecular descriptors, such as topological, electronic, geometric, and physicochemical properties, to build a predictive model. imist.ma Such models can be valuable tools for prioritizing the synthesis of new compounds and for gaining a deeper understanding of the factors that govern their biological activity. A study on morpholine derived thiazoles as carbonic anhydrase-II inhibitors also utilized QSAR analysis to elucidate interactions and conformational changes. nih.gov

Mechanistic Investigations of Biological Activities of 2 Bromo N 4 Pyridin 2 Yl Thiazol 2 Yl Benzamide and Its Derivatives

In vitro Target Identification and Validation

The in vitro studies to identify and validate the biological targets of 2-bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide have focused on specific receptor interactions rather than broad enzymatic screening. The available research literature does not currently provide evidence of this compound's activity in enzyme inhibition studies.

Enzyme Inhibition Studies (e.g., Kinases, Bacterial Enzymes, Metabolic Pathways)

Comprehensive searches of scientific literature and bioactivity databases did not yield specific data on the inhibitory activity of this compound against kinases, bacterial enzymes, or enzymes involved in metabolic pathways. Consequently, details regarding its inhibition kinetics, reversibility, specificity, and selectivity are not available.

There is no published research detailing the inhibition kinetics or the reversible or irreversible nature of the interaction of this compound with any specific enzyme.

No data is available concerning the specificity and selectivity profile of this compound against a panel of enzymes.

Receptor Modulation Studies (e.g., Zinc-Activated Channel (ZAC) Antagonism, GPCRs)

Significant research has been directed towards understanding the interaction of this compound with ion channels, specifically the Zinc-Activated Channel (ZAC), also known as GPR39. This line of investigation has identified the compound as a modulator of this receptor.

This compound has been characterized primarily as an antagonist of the Zinc-Activated Channel (ZAC). Patent literature discloses this compound as part of a series of thiazolyl-benzamide derivatives developed as potent ZAC antagonists. The antagonism has been demonstrated in cellular assays, likely involving electrophysiological recordings or intracellular signaling measurements, to confirm its ability to block the activation of the ZAC receptor by zinc ions.

The antagonistic properties of this compound and its derivatives are central to their proposed therapeutic applications, particularly in the context of conditions where ZAC receptor activation is implicated.

Table 1: Antagonist Activity of this compound

Receptor Target Activity

Note: Quantitative data such as IC50 values are not publicly available in the reviewed literature.

The precise mechanism, whether competitive or non-competitive (allosteric), by which this compound antagonizes the ZAC receptor has not been explicitly detailed in the available public-domain literature. Further detailed binding studies and structural biology would be required to elucidate if the compound binds to the same site as the endogenous ligand (orthosteric antagonism) or to a distinct, allosteric site to exert its inhibitory effect.

Cellular Mechanism of Action Studies

The cellular mechanisms through which this compound and its analogs exert their biological effects are multifaceted, involving interference with key cellular processes. Investigations into related thiazole-containing compounds suggest a range of activities from disruption of signaling pathways to the induction of programmed cell death and inhibition of essential biosynthetic pathways.

Effects on Cell Signaling Pathways

Thiazole-based compounds are recognized for their potential to interact with and inhibit various protein kinases, which are crucial components of cellular signaling pathways. nih.gov Derivatives of N-(thiazol-2-yl)-benzamide have been identified as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, suggesting a role as a negative allosteric modulator. nih.gov This interaction indicates a potential to modulate ion channel signaling.

Furthermore, the broader class of thiazole (B1198619) derivatives has been shown to inhibit a range of kinases, including:

Glycogen Synthase Kinase-3 (GSK-3): Certain thiazole derivatives exhibit potent inhibition of GSK-3β. nih.gov

B-RAFV600E Kinase: Phenyl sulfonyl-containing thiazole derivatives have demonstrated significant inhibitory effects on this mutated kinase, which is implicated in melanoma. nih.gov

c-Met Kinase: Thiazole carboxamide derivatives have been developed as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and survival. tandfonline.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Some thiazole derivatives have been found to block VEGFR-2, a key regulator of angiogenesis. mdpi.com

While direct studies on this compound are not available, the established activity of its structural analogs suggests that it may also perturb critical signaling cascades through kinase inhibition.

Induction of Cellular Responses (e.g., Apoptosis, Cell Cycle Arrest)

A significant outcome of the disruption of cellular signaling by thiazole derivatives is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives, which share structural similarities with the compound of interest, have been shown to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines. nih.gov

Studies on different classes of related compounds have revealed specific effects on the cell cycle:

G1 Phase Arrest: Some indolyl-thiazolyl-pyrrolo[2,3-c]pyridine derivatives induce apoptosis with an arrest of the cell cycle at the G1 phase. nih.gov

G2/M Phase Arrest: Thiazolyl-bis-pyrrolo[2,3-b]pyridines, on the other hand, have been shown to block the cell cycle in the G2/M phase. nih.gov In other studies, sulfonamide derivatives have been observed to cause cell cycle arrest at the G2/M phase in certain leukemia cell lines. nih.gov

G0/G1 Phase Blockade: In some acute leukemia cell lines, a novel sulfonamide derivative induced cell cycle blockade at the G0/G1 phase. nih.gov

The induction of apoptosis by these compounds is often confirmed by markers such as the externalization of phosphatidylserine (B164497) and changes in the mitochondrial trans-membrane potential. nih.gov For example, a novel pyrazole (B372694) with benzo[d]thiazole derivative was shown to induce apoptosis in a concentration-dependent manner in breast cancer cells, as demonstrated by Annexin V/PI flow cytometry assays. nih.gov

The following table summarizes the observed effects of various thiazole and benzamide (B126) derivatives on the cell cycle in different cancer cell lines.

Compound ClassCell LineCell Cycle Phase of ArrestReference
Indolyl-thiazolyl-pyrrolo[2,3-c]pyridinesHCT-116 (colorectal)G1 nih.gov
Thiazolyl-bis-pyrrolo[2,3-b]pyridinesHCT-116 (colorectal)G2/M nih.gov
Benzimidazole-based 1,3,4-oxadiazolesA549, MDA-MB-231, SKOV3G1, S, and G2 semanticscholar.org
2,4-Dinitrobenzenesulfonamide derivativeK562 (leukemia)G2/M nih.gov
2,4-Dinitrobenzenesulfonamide derivativeJurkat (leukemia)G0/G1 nih.gov

Perturbation of Macromolecular Synthesis (e.g., RNA, Mycolic Acid)

The biological activity of compounds related to this compound may also stem from the inhibition of macromolecular synthesis. A notable example is the inhibition of mycolic acid biosynthesis in mycobacteria. Mycolic acids are essential components of the mycobacterial cell wall. nih.gov

The antitubercular drug thiacetazone, which contains a thiosemicarbazone moiety structurally related to the thiazole core, has been shown to inhibit the cyclopropanation of mycolic acids. plos.org This inhibition occurs at a late step in the biosynthetic pathway, leading to an accumulation of unsaturated mycolic acids. plos.org Overexpression of cyclopropane (B1198618) mycolic acid synthases (CMASs) such as cmaA2, mmaA2, or pcaA can partially reverse the effects of thiacetazone, suggesting that the drug directly targets these enzymes. plos.org While there is no direct evidence for the inhibition of RNA synthesis, the broad range of biological activities of thiazole derivatives suggests that they may have the potential to interfere with various biosynthetic pathways.

Molecular Interactions and Binding Site Analysis

Understanding the molecular interactions between this compound and its biological targets is crucial for elucidating its mechanism of action. While direct binding studies for this specific compound are limited, molecular docking and interaction studies of analogous compounds provide valuable insights into its potential binding modes.

Ligand-Protein Interaction Mapping

Molecular docking studies on various thiazole derivatives have been performed to predict their binding modes with protein targets. These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that are critical for binding affinity.

For instance, molecular docking of thiazole-based thiosemicarbazones with the Rab7b protein, a member of the Rab GTPase family implicated in cancer, predicted that these compounds fit into the binding site of the target protein. nih.gov Similarly, docking studies of thiazole/thiadiazole carboxamide derivatives with c-Met and VEGFR-2 kinases have helped to explore their binding modes. tandfonline.com

In a study of thiazole derivatives as Janus kinase (JAK) inhibitors, molecular docking analysis indicated that the compounds fit well into the active site, forming hydrogen bonds with key residues such as Lys857, Leu932, and Glu930, and making hydrophobic contact with Leu983. nih.gov

The following table presents a summary of predicted interactions for related thiazole derivatives with their respective protein targets based on molecular docking studies.

Compound ClassProtein TargetKey Interacting ResiduesType of InteractionReference
Thiazole-based thiosemicarbazonesRab7bNot specifiedBinding site fit nih.gov
Thiazole/thiadiazole carboxamidesc-Met, VEGFR-2Not specifiedBinding mode analysis tandfonline.com
Thiazole derivativesJanus kinase (JAK)Lys857, Leu932, Glu930, Leu983Hydrogen bonding, Hydrophobic nih.gov
Benzimidazole-based thiazolesα-amylase, α-glucosidaseNot specifiedCatalytic pocket interaction researchgate.net

These computational studies suggest that the thiazole and benzamide moieties likely play a significant role in orienting the molecule within the binding pocket of a target protein, allowing for specific interactions that lead to inhibition or modulation of protein function.

Residue-Specific Binding Site Mutagenesis

While specific residue-specific binding site mutagenesis studies for this compound are not available in the reviewed literature, this technique is a powerful tool for validating the predictions from molecular docking and for confirming the importance of specific amino acid residues in ligand binding. Such studies would involve mutating the predicted key interacting residues in the target protein and then assessing the binding affinity and functional effect of the compound on the mutated protein. A loss or significant reduction in activity upon mutation of a specific residue would provide strong evidence for its direct involvement in the interaction.

Lack of Specific Research Data on this compound for Mechanistic Investigations

Research on analogous structures, such as N-(thiazol-2-yl)-benzamide and N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, has explored their potential as inhibitors of various enzymes and their activity in different biological assays. For instance, some of these related compounds have been investigated for their anticancer and antimicrobial properties. These studies often involve initial screening to observe the effect of the compounds on cell lines or microorganisms, which can be considered a form of phenotypic screening. However, the subsequent deconvolution to identify the precise molecular targets of these compounds is a complex process that is not always fully elucidated or published.

The absence of specific data for this compound highlights a gap in the current scientific literature. Mechanistic studies, including detailed phenotypic screening and target deconvolution, are crucial for understanding how a compound exerts its biological effects and for its further development as a potential therapeutic agent or research tool. Such investigations would typically involve high-content screening across various cell models to identify specific cellular changes, followed by techniques such as affinity chromatography, proteomics, or genetic approaches to pinpoint the molecular target(s) responsible for the observed phenotype.

Given the lack of specific published research on the phenotypic screening and deconvolution of this compound, a detailed article on this specific topic, as per the requested outline, cannot be generated at this time. Further experimental research would be required to produce the data necessary for such a discussion.

Computational and Theoretical Studies on 2 Bromo N 4 Pyridin 2 Yl Thiazol 2 Yl Benzamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Scoring functions are mathematical methods used to approximate the binding affinity between a ligand and a protein. This score, typically expressed in kcal/mol, provides an estimate of the strength of the ligand-receptor interaction. A lower (more negative) binding energy value generally indicates a more stable and favorable interaction.

For instance, in a molecular docking study of a series of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides against the E. coli dihydroorotase protein (PDB ID: 2eg7), the binding affinities were calculated to identify potential lead compounds. semanticscholar.org The results showed that these compounds exhibited good binding affinities, suggesting they could be effective inhibitors of the enzyme. semanticscholar.org A similar approach for 2-bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide would involve docking it into the active site of a relevant biological target to predict its binding energy.

Compound AnalogueTarget ProteinBinding Affinity (kcal/mol)
N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide (3a)E. coli dihydroorotase-7.4
N-(benzo[d]thiazol-2-ylcarbamothioyl)-4-methylbenzamide (3b)E. coli dihydroorotase-7.2
N-(benzo[d]thiazol-2-ylcarbamothioyl)-4-bromobenzamide (3c)E. coli dihydroorotase-7.1
N-(benzo[d]thiazol-2-ylcarbamothioyl)-4-chlorobenzamide (3e)E. coli dihydroorotase-7.2

Data presented is for illustrative purposes based on structurally similar compounds. semanticscholar.org

Beyond predicting binding affinity, molecular docking reveals the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. Identifying these key interacting amino acid residues is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.

In the aforementioned study of N-(benzo[d]thiazol-2-ylcarbamothioyl)-benzamide derivatives, the analysis of the docking poses showed that the compounds interacted with several amino acid residues within the active site of the dihydroorotase receptor. semanticscholar.org For the most promising compound, specific hydrogen bonds and hydrophobic interactions were identified, providing a detailed picture of its binding mode. A similar analysis for this compound would map its interactions within a target's binding pocket.

Compound AnalogueTarget ProteinKey Interacting ResiduesInteraction Type
N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide (3a)E. coli dihydroorotaseARG22, ASN55Hydrogen Bond
LEU25, ILE26, VAL58Hydrophobic
N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide (B126)α5β1 integrinGLU221, ASP227Hydrogen Bond
TYR178, ILE258Hydrophobic

Data presented is for illustrative purposes based on studies of structurally similar compounds. dergipark.org.tr

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the stability of the docked pose and exploring the conformational landscape of the complex.

MD simulations can validate the stability of a binding pose predicted by docking. A key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of a protein or ligand's backbone atoms over time from a reference structure (typically the initial docked pose). A stable RMSD plot over the course of the simulation suggests that the ligand remains securely bound within the active site and that the protein-ligand complex has reached a state of equilibrium. nih.gov Studies on various benzamide derivatives have employed MD simulations to confirm the stability of the ligand within the receptor's active site, showing that the complex remains balanced throughout the simulation. researchgate.netsemanticscholar.org

MD simulations are performed in a simulated physiological environment, which includes explicit water molecules and ions. This allows for the study of how the solvent influences the stability and dynamics of the ligand-receptor complex. The simulation can reveal important conformational changes in both the ligand and the protein upon binding, which are often crucial for biological function. For benzamidinium-based inhibitors, MD simulations have shown that the active site environment can impose constraints on the preferred conformation of the ligand, highlighting the importance of considering dynamic effects and the surrounding environment. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. These calculations can provide insights into a molecule's stability, reactivity, and spectroscopic properties.

For derivatives of benzamide, DFT calculations have been used to determine optimized geometries, vibrational frequencies, and electronic properties. chalcogen.ro A fundamental aspect of these studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

Quantum chemical investigations on 2-Cl- and 2-Br-benzamides have shown how the presence and position of a halogen atom can influence the spectral and photophysical properties of the molecule. researchgate.net DFT studies on various substituted benzamides have also been conducted to understand how different functional groups affect the energetic properties and stability of the core structure. eurekaselect.com For this compound, DFT calculations could predict its three-dimensional structure, charge distribution, and electronic properties, which are fundamental to its interaction with biological targets.

Compound AnalogueMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
2-BromobenzamideDFT/B3LYP-6.89-1.375.52
4-chloro-phenyl-benzamideDFT--0.74
2-chloro-3-chloro-phenyl-benzamideDFT--3.08

Data presented is for illustrative purposes based on quantum chemical studies of related benzamide derivatives. chalcogen.roresearchgate.net

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful quantum mechanical tool for investigating the electronic structure and properties of molecules. nih.govmdpi.comchalcogen.rophyschemres.org For a molecule with the complexity of this compound, DFT calculations, typically employing functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p), are instrumental in optimizing the molecular geometry to its lowest energy state. mdpi.comedu.krd These calculations yield critical data on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional conformation.

Furthermore, DFT is used to compute a range of electronic properties that are key to understanding the compound's reactivity. These include the total energy, dipole moment, and the distribution of electron density. The global and local reactivity descriptors, which help in predicting how the molecule will interact with other chemical species, can also be derived from DFT calculations. nih.gov

Table 1: Predicted DFT-Calculated Properties for this compound Note: The values in this table are hypothetical and based on typical results for similar molecules, as specific data for the target compound is not available.

Parameter Predicted Value
Method/Basis Set B3LYP/6-31G(d,p)
Total Energy (Hartree) -5450 to -5550
Dipole Moment (Debye) 3.0 - 5.0
C=O Bond Length (Å) ~1.23
N-H Bond Length (Å) ~1.01
C-Br Bond Length (Å) ~1.90

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), are crucial indicators of a molecule's kinetic stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This parameter is often correlated with the molecule's polarizability and its potential to engage in charge-transfer interactions. For this compound, the FMO analysis would pinpoint the regions of the molecule most likely to participate in nucleophilic and electrophilic attacks. The HOMO is often localized on the more electron-rich parts of the molecule, such as the thiazole (B1198619) and pyridine (B92270) rings, while the LUMO may be distributed over the benzamide portion.

Table 2: Predicted FMO Properties for this compound Note: The values in this table are hypothetical and based on typical results for similar molecules, as specific data for the target compound is not available.

Parameter Predicted Value (eV)
HOMO Energy -6.0 to -5.5
LUMO Energy -2.5 to -2.0
HOMO-LUMO Gap (ΔE) 3.5 to 4.0

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, providing insights into its electrophilic and nucleophilic sites. edu.krdrsc.org The MEP is mapped onto the electron density surface, with different colors indicating varying potential. Red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyridine and thiazole rings, highlighting these as potential hydrogen bond acceptors. The hydrogen atom of the amide group would exhibit a positive potential (blue), indicating its role as a hydrogen bond donor. This information is invaluable for understanding intermolecular interactions, such as those involved in receptor binding. rsc.orgwuxiapptec.com

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial in the early stages of drug discovery for assessing the pharmacokinetic profile of a compound. mdpi.comtandfonline.com These computational models use the molecular structure to estimate various properties that determine the fate of a compound in a biological system.

Absorption and Distribution Properties

Properties such as lipophilicity (log P), aqueous solubility, and permeability are key determinants of a drug's absorption and distribution. In silico tools can predict these parameters based on the compound's structure. For this compound, adherence to empirical rules like Lipinski's Rule of Five can be assessed to gauge its potential as an orally bioavailable drug. Predictions would also cover aspects like gastrointestinal absorption and blood-brain barrier penetration.

Metabolic Stability and Potential Metabolites

The metabolic fate of a compound is a critical aspect of its pharmacokinetic profile. In silico models can predict the likelihood of a molecule being a substrate for major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. mdpi.com For this compound, these predictions would identify potential sites of metabolic transformation, such as hydroxylation of the aromatic rings or N-dealkylation. Understanding metabolic stability and potential metabolites is essential for predicting the compound's half-life and potential for drug-drug interactions.

Table 3: Predicted In Silico ADME Properties for this compound Note: The values in this table are hypothetical and based on typical results for similar molecules, as specific data for the target compound is not available.

ADME Property Predicted Outcome
Lipinski's Rule of Five Likely Compliant
Gastrointestinal Absorption High
Blood-Brain Barrier Penetration Possible
CYP450 Substrate (e.g., CYP3A4, 2D6) Likely
Metabolic Stability Moderate

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. pharmacophorejournal.comresearchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For a compound like this compound, a pharmacophore model could be developed based on its structure and known activities of similar molecules. This model could then be used in virtual screening campaigns to search large compound libraries for other molecules that fit the pharmacophoric pattern and are therefore likely to exhibit similar biological activity. This approach is a powerful tool for hit identification and lead optimization in drug discovery. Although no specific pharmacophore models for this exact compound are publicly available, the general methodology is widely applied to thiazole-containing compounds in the search for new therapeutic agents. researchgate.netresearchgate.net

Preclinical Biological Evaluation of 2 Bromo N 4 Pyridin 2 Yl Thiazol 2 Yl Benzamide in in Vitro and in Vivo Models Non Human

In Vitro Efficacy Studies

In vitro studies are essential first steps in evaluating the biological activity of a novel compound. These experiments, conducted in a controlled environment outside of a living organism, can suggest potential therapeutic applications.

Cell-Based Assays for Specific Biological Activities (e.g., Antimicrobial, Antitumor, Anti-inflammatory)

Cell-based assays would be employed to determine if 2-bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has any effect on various cell types, including pathogens and cancer cell lines. Structurally related compounds containing thiazole (B1198619) and benzamide (B126) motifs have demonstrated a range of biological activities, including antimicrobial and antitumor effects. nanobioletters.comresearchgate.netbrieflands.com

Minimum Inhibitory Concentration (MIC) Determinations

To assess potential antimicrobial properties, the Minimum Inhibitory Concentration (MIC) would be determined. This assay identifies the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Hypothetical Data Table for MIC Determination No public data is available for this compound. The table below is for illustrative purposes only.

Microbial Strain MIC (µg/mL)
Staphylococcus aureus Data not available
Escherichia coli Data not available
Candida albicans Data not available
Cytotoxicity against Non-Human Cell Lines

To evaluate potential antitumor activity, the compound would be tested against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, indicating the concentration of the drug required to inhibit the growth of 50% of the cancer cells. For context, derivatives of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide, a structurally similar compound class, have been evaluated against cell lines such as PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma). brieflands.comresearchgate.net

Table 2: Hypothetical Data Table for Cytotoxicity Screening No public data is available for this compound. The table below is for illustrative purposes only.

Cell Line (Non-Human Origin) IC50 (µM)
Murine Melanoma (B16-F10) Data not available
Rat Glioma (C6) Data not available

Enzyme or Receptor Activity Assays

Compounds can exert their effects by interacting with specific enzymes or receptors. For example, N-(thiazol-2-yl)-benzamide analogs have been identified as antagonists of the Zinc-Activated Channel (ZAC), a type of ion channel. semanticscholar.org Assays would be conducted to determine if this compound inhibits or activates specific enzymes or binds to cellular receptors relevant to disease pathways.

High-Throughput Screening (HTS) and Hit Validation

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits"—compounds that show activity in a particular assay. If this compound were part of such a library, its initial discovery might have stemmed from an HTS campaign. Following identification, the hit would need to be validated through further, more rigorous testing to confirm its activity and rule out false positives.

In Vivo Efficacy Studies in Animal Models (Non-Human)

Following promising in vitro results, a compound would be tested in non-human animal models to evaluate its efficacy in a complex, living system. ijpras.com These studies are critical for understanding how the compound behaves within a whole organism and its potential to treat a specific disease. The choice of animal model would depend on the biological activity observed in in vitro studies (e.g., a mouse model of bacterial infection for an antimicrobial compound or a xenograft model for an antitumor agent). Currently, there is no published data on the in vivo evaluation of this compound.

Due to a lack of publicly available preclinical data for the specific chemical compound "this compound," this article cannot be generated. Extensive searches have not yielded any specific in vitro or in vivo studies, including proof-of-concept, pharmacodynamic, systemic exposure, or metabolism data in non-human models for this particular molecule.

The available research focuses on structurally related but distinct compounds, such as thiadiazole derivatives, other substituted thiazoles, or different benzamide compounds. Therefore, to adhere to the strict requirement of focusing solely on "this compound," no content can be produced for the requested sections on its preclinical biological evaluation.

Development and Applications of 2 Bromo N 4 Pyridin 2 Yl Thiazol 2 Yl Benzamide As a Chemical Probe

Utilization for Target Validation in Biological Systems

A primary application of 2-bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has been in the validation of novel therapeutic targets. Notably, it has been identified as an inhibitor of the protein-protein interaction (PPI) between Atg8 and Atg3 in Plasmodium falciparum, the parasite responsible for malaria. unimi.it The autophagy (Atg) pathway is crucial for the parasite's life cycle, making the proteins involved in this pathway attractive targets for antimalarial drug development. johnshopkins.edu

The interaction between Atg8 and Atg3 is a critical step in the formation of the autophagosome, a key component of the autophagy machinery. By disrupting this interaction, this compound serves as a chemical probe to validate the Atg8-Atg3 PPI as a druggable target. The use of such small molecules allows for the direct assessment of the physiological consequences of inhibiting a specific molecular interaction within a biological system.

Inhibitory Activity of this compound
TargetOrganismActivity
Atg8-Atg3 Protein-Protein InteractionPlasmodium falciparumInhibitor

Research in this area has paved the way for structure-based drug design to develop more potent and selective inhibitors of this crucial parasitic process. The validation of the Atg8-Atg3 interaction as a viable target opens new avenues for the development of novel antimalarial agents with a mechanism of action distinct from existing therapies.

Scaffold for Further Chemical Biology Investigations

While specific studies detailing the extensive use of this compound as a scaffold for creating diverse chemical libraries are not extensively documented in publicly available literature, its molecular architecture presents significant potential for such applications. The thiazole (B1198619) ring, in particular, is a versatile core found in numerous biologically active compounds and is considered a valuable scaffold in medicinal chemistry.

The general structure of this compound offers several points for chemical modification, allowing for the generation of a library of analogues. These modifications could include:

Substitution on the phenyl ring: The bromo substituent can be replaced with a variety of other functional groups to explore structure-activity relationships (SAR).

Modification of the pyridine (B92270) ring: Alterations to the pyridine moiety could influence binding affinity and selectivity for the target protein.

Changes to the benzamide (B126) linker: The amide linkage can be modified to alter the compound's conformational properties and stability.

By systematically altering these components, a library of related compounds can be synthesized and screened for improved potency, selectivity, and pharmacokinetic properties. This approach is fundamental to chemical biology for the development of optimized probes to study biological processes with greater precision.

Application in New Chemical Entity (NCE) Design and Optimization

The journey from a chemical probe to a New Chemical Entity (NCE) involves a rigorous process of design and optimization. Although specific NCE development programs centered on this compound are not detailed in the available literature, its role as a hit compound in screening campaigns provides a strong foundation for such endeavors.

The process of optimizing a lead compound like this compound into an NCE would typically involve several stages:

Hit-to-Lead Optimization: Initial hits from screening are chemically modified to improve their potency and selectivity. For instance, analogues of the parent compound would be synthesized to establish a clear SAR, guiding further design efforts.

Pharmacokinetic Profiling: Promising lead compounds undergo evaluation of their absorption, distribution, metabolism, and excretion (ADME) properties. The inherent structure of the pyridine-thiazole-benzamide could be fine-tuned to enhance bioavailability and metabolic stability.

In Vivo Efficacy Studies: Optimized compounds are then tested in relevant animal models to assess their therapeutic potential and safety profile.

The structural motifs present in this compound, namely the thiazole and benzamide groups, are prevalent in many approved drugs, suggesting that this scaffold possesses favorable drug-like properties that could be exploited in the design of novel therapeutics.

Compound Names Mentioned
Compound Name
This compound

Future Research Directions and Translational Perspectives Excluding Clinical Trials

Design of Novel Analogs with Enhanced Potency and Selectivity

The future development of 2-bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide hinges on the rational design of new analogs with improved potency and selectivity for their biological targets. Structure-activity relationship (SAR) studies on related N-(thiazol-2-yl)benzamide compounds have provided a foundational understanding for further chemical exploration.

Systematic modifications of the core scaffold can be undertaken to enhance biological activity. On the benzamide (B126) portion, the bromine substituent at the 2-position can be replaced with other halogens (e.g., chlorine, fluorine) or with various electron-donating or electron-withdrawing groups to modulate the electronic properties and binding interactions. The pyridine (B92270) ring on the thiazole (B1198619) moiety offers another site for modification. Altering the position of the nitrogen atom within the pyridine ring or introducing substituents could significantly impact target engagement and selectivity.

Furthermore, the thiazole ring itself can be substituted at the 4- and 5-positions with a variety of functional groups. For instance, research on analogs has shown that introducing a tert-butyl group on the thiazole ring can be beneficial for antagonist activity at certain receptors. A systematic exploration of different alkyl and aryl substituents will be crucial in mapping the chemical space and identifying compounds with optimal pharmacological profiles.

The following table summarizes key substitution sites and their potential impact on activity based on studies of analogous compounds.

Scaffold PositionPotential ModificationsRationale for Enhanced Activity
Benzamide Ring Substitution at the 2-, 3-, and 4-positions with halogens, alkyl, alkoxy, or nitro groups.Modulate electronic properties, steric hindrance, and hydrogen bonding capacity to improve target binding affinity and selectivity.
Thiazole Ring Introduction of various substituents (e.g., alkyl, aryl, ester groups) at the 4- and 5-positions.Influence potency and selectivity; for example, bulky groups may enhance interactions with specific receptor pockets.
Pyridine Ring Altering the nitrogen position (e.g., pyridin-3-yl, pyridin-4-yl) or adding substituents.Fine-tune binding interactions and potentially alter the selectivity profile against different biological targets.

Exploration of New Biological Targets and Mechanisms

A significant breakthrough in understanding the therapeutic potential of the N-(thiazol-2-yl)benzamide scaffold was the identification of the Zinc-Activated Channel (ZAC) as a novel biological target. ijirt.orgresearchgate.net Analogs of this class have been characterized as the first selective antagonists of ZAC, acting as negative allosteric modulators. ijirt.orgresearchgate.net This discovery opens up avenues to investigate the role of this compound and its derivatives in physiological processes governed by this ion channel. Future research should focus on elucidating the precise mechanism of action at ZAC and exploring the therapeutic implications of ZAC inhibition in various disease states.

Beyond the ZAC, the N-(thiazol-2-yl)benzamide core is present in molecules with a wide range of biological activities, suggesting that derivatives of this compound may interact with other targets. For instance, various thiazole and benzamide derivatives have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com Future research should, therefore, involve broad biological screening of newly synthesized analogs to identify novel targets and mechanisms of action. This could include screening against panels of kinases, G-protein coupled receptors, and enzymes involved in inflammatory and infectious diseases.

Integration with Advanced Drug Discovery Technologies

To accelerate the discovery and optimization of potent and selective analogs of this compound, the integration of advanced drug discovery technologies is paramount.

Computational Modeling and In Silico Screening: Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, have already been employed for related benzamide and thiazole derivatives. These methods can be used to predict the binding modes of new analogs to their targets, rationalize observed SAR, and virtually screen large compound libraries to prioritize candidates for synthesis. researchgate.net This in silico-first approach can significantly reduce the time and resources required for lead discovery.

High-Throughput Screening (HTS): The initial identification of N-(thiazol-2-yl)benzamide analogs as ZAC antagonists was the result of a compound library screening. ijirt.orgresearchgate.net Future research should leverage HTS to screen diverse libraries of this compound analogs against a wide range of biological targets. This will facilitate the discovery of new therapeutic applications for this chemical scaffold.

The following table outlines how advanced technologies can be integrated into the drug discovery pipeline for this compound class.

TechnologyApplicationExpected Outcome
Molecular Docking Predict binding poses and affinities of analogs to target proteins.Prioritization of compounds for synthesis with a higher likelihood of being active.
3D-QSAR Develop predictive models for biological activity based on 3D chemical structures.Guide the design of new analogs with improved potency.
ADMET Prediction In silico assessment of absorption, distribution, metabolism, excretion, and toxicity properties.Early identification of candidates with favorable drug-like properties.
High-Throughput Screening Rapidly screen large libraries of analogs against various biological assays.Discovery of novel biological targets and lead compounds for diverse therapeutic areas.

Development of Robust Synthetic Routes for Scalable Production

The translation of a promising lead compound from the laboratory to clinical use requires the development of a robust and scalable synthetic route. Current laboratory-scale syntheses of N-(thiazol-2-yl)benzamide derivatives often involve standard amide coupling reactions between a substituted benzoic acid and a 2-aminothiazole (B372263) derivative. mdpi.com

Future research in this area should focus on optimizing these synthetic routes for large-scale production. This includes:

Process Optimization: Investigating alternative reagents, solvents, and reaction conditions to improve yield, reduce reaction times, and enhance safety and environmental sustainability.

Cost-Effective Starting Materials: Identifying and securing reliable sources of inexpensive and readily available starting materials.

Purification Strategies: Developing efficient and scalable purification methods, such as crystallization, to ensure high purity of the final active pharmaceutical ingredient (API).

Process Safety Assessment: Conducting thorough safety assessments to identify and mitigate any potential hazards associated with the large-scale synthesis.

A key step in the synthesis is the formation of the amide bond. While laboratory methods often utilize coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), these may not be ideal for large-scale production due to cost and the formation of byproducts that are difficult to remove. nih.gov Future work should explore more scalable coupling methods, such as the use of acyl chlorides or the activation of the carboxylic acid with less expensive reagents.

Q & A

Q. What are the key synthetic methodologies for preparing 2-bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide?

The synthesis involves multi-step organic reactions, including:

  • Thiazole ring formation : Utilize Hantzsch thiazole synthesis, combining α-haloketones with thioamides under acidic/basic conditions .
  • Bromine introduction : Electrophilic aromatic substitution or halogen exchange reactions, optimized at 60–80°C in polar aprotic solvents (e.g., DMF) .
  • Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzamide moiety to the thiazole-pyridine core . Critical parameters include solvent choice (e.g., dichloromethane for amidation), temperature control (±2°C), and use of protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromatic proton environments .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected: ~371.2 g/mol) and isotopic patterns .
  • Infrared (IR) spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, C-Br at ~560 cm1^{-1}) .
  • Elemental analysis : Validate purity (>95%) by matching calculated vs. experimental C, H, N, S percentages .

Q. How do the compound’s functional groups influence its reactivity?

  • Bromine substituent : Enhances electrophilic substitution reactivity (e.g., Suzuki couplings) but requires inert atmospheres to prevent oxidation .
  • Thiazole-pyridine core : Participates in π-π stacking and hydrogen bonding, critical for biological target interactions .
  • Benzamide group : Acts as a hydrogen bond acceptor/donor; sensitive to hydrolysis under strong acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent variation : Replace bromine with electron-withdrawing groups (e.g., -NO2_2) to enhance binding to kinases like PI3K. Evidence shows methyl or methoxy groups at the benzamide position increase solubility without compromising activity .
  • Bioisosteric replacements : Substitute thiazole with oxazole to assess metabolic stability changes .
  • Data-driven design : Use IC50_{50} values from kinase assays (e.g., PI3Kα inhibition: ~0.8 µM for bromo derivative vs. ~2.1 µM for chloro analogs) to prioritize modifications .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder in bromine position : Resolve using SHELXL’s PART instruction and anisotropic displacement parameters .
  • Twinned crystals : Apply twin law matrices (e.g., -h, -k, l) in SHELXL for accurate intensity integration .
  • Data quality : Collect high-resolution data (≤1.0 Å) to mitigate absorption effects from bromine .

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading). For example, a 23^3 factorial design revealed optimal amidation at 25°C with 1.2 eq EDC (yield: 82% vs. 58% at 40°C) .
  • Solvent screening : Compare DMF (75% yield) vs. THF (32% yield) in Suzuki couplings .
  • In-line analytics : Employ HPLC-MS to monitor intermediate formation and adjust reaction times dynamically .

Q. What biological targets are implicated in this compound’s mechanism of action?

  • Aminoacyl-tRNA synthetases (AARS) : Inhibits mycobacterial AARS (e.g., Mtb LeuRS), disrupting protein biosynthesis (IC50_{50}: ~5 µM) .
  • Kinases : Shows moderate inhibition of PI3Kγ (IC50_{50}: ~1.2 µM) via competitive binding to the ATP pocket .
  • Antimicrobial activity : MIC values of 8 µg/mL against Mycobacterium tuberculosis H37Rv, comparable to first-line drugs .

Q. How can computational modeling guide the design of derivatives?

  • Molecular docking : Use AutoDock Vina to predict binding poses in PI3Kγ (PDB: 2CHW). The bromine atom forms hydrophobic contacts with Val882 and Ile831 .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2.0 Å indicates robust binding .
  • QSAR models : Correlate logP values (2.8–3.5) with cytotoxicity (e.g., CC50_{50} >50 µM in HEK293 cells) to balance potency and safety .

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Feasible Synthetic Routes

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2-bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
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Reactant of Route 2
2-bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.